molecular formula C14H16N2O3 B2565545 2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide CAS No. 696607-03-1

2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide

Cat. No. B2565545
CAS RN: 696607-03-1
M. Wt: 260.293
InChI Key: KZYVRZCAKJQQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide, also known as IMPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Cannabinoid Receptor Ligands

2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide derivatives have been synthesized and evaluated as potent ligands for cannabinoid receptors. Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides and found that their fluorinated derivative is a potent and selective CB2 ligand (Moldovan et al., 2017).

Antimicrobial Agents

Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and evaluated them for their antibacterial and antifungal activities. Some compounds, including one with a 3-methoxyphenyl group, showed promising activities (Debnath & Ganguly, 2015).

Anticancer Activity

Li et al. (2016) developed unsymmetrical 2,2-di(1H-indol-3-yl)-N-phenylacetamide derivatives, demonstrating moderate to good antiproliferative activity against human colorectal carcinoma cells (Li et al., 2016).

Anti-inflammatory Agents

Rehman, Saini, and Kumar (2022) synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives and evaluated them for anti-inflammatory activity, showing effectiveness in reducing inflammation in wistar albino rats (Rehman, Saini, & Kumar, 2022).

Nematicidal Activity

Kaur (2019) synthesized 2-(1H-indol-3-yl)-N-(aryl)-2-oxoacetamide amine-based indole derivatives and screened them for nematicidal activity against the root-knot nematode Meloidogyne incognita, with chlorine-substituted derivatives showing significant activity (Kaur, 2019).

Antioxidant Properties

Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity, finding that most compounds exhibited considerable activity, with some showing remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-(3-methoxypropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-19-8-4-7-15-14(18)13(17)11-9-16-12-6-3-2-5-10(11)12/h2-3,5-6,9,16H,4,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYVRZCAKJQQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.